3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
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Overview
Description
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid typically involves multiple steps:
Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene.
Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.
Chemical Reactions Analysis
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted under specific conditions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies and as a reagent in proteomics research.
Industry: The compound is used as an intermediate in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid can be compared with similar compounds such as:
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound has a similar structure but includes a chlorine and methanesulfonyl group, which can alter its chemical properties and applications.
Benzoic acid derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties conferred by the trifluoroethoxy group.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-2-1-3-8(4-7)9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFVAPINPEZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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